N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as Tariquidar, is a third-generation P-glycoprotein (P-gp) inhibitor that has gained significant attention in the field of cancer research. Tariquidar has shown promising results in overcoming multidrug resistance (MDR) in cancer cells, which is a major obstacle in chemotherapy.
Mecanismo De Acción
Tariquidar binds to the transmembrane domains of N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and inhibits its ATPase activity, which is required for drug efflux. This inhibition leads to the accumulation of chemotherapy drugs inside cancer cells, resulting in increased cytotoxicity and improved treatment outcomes.
Biochemical and Physiological Effects:
Tariquidar has been shown to enhance the cytotoxicity of several chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine, in cancer cell lines. Tariquidar has also been shown to increase the survival rate of mice with drug-resistant tumors when used in combination with chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tariquidar is its ability to overcome MDR in cancer cells, which is a major obstacle in chemotherapy. Tariquidar also has a relatively low toxicity profile and can be used in combination with several chemotherapy drugs. However, Tariquidar has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Tariquidar is also a substrate for N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and can be effluxed from cancer cells, leading to reduced intracellular concentrations.
Direcciones Futuras
For Tariquidar research include the development of more potent and stable analogs, the investigation of its efficacy in clinical trials, and the exploration of its potential use in other diseases, such as Alzheimer's disease. Tariquidar research can also focus on identifying biomarkers that can predict its efficacy in cancer patients and developing personalized treatment strategies.
Aplicaciones Científicas De Investigación
Tariquidar has been extensively studied for its ability to overcome MDR in cancer cells. MDR is a phenomenon where cancer cells become resistant to chemotherapy drugs, leading to treatment failure and disease progression. Tariquidar inhibits the efflux of chemotherapy drugs from cancer cells by blocking the activity of N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, a membrane transporter protein that pumps drugs out of cells. This inhibition results in increased intracellular drug concentrations and enhanced cytotoxicity, leading to improved treatment outcomes.
Propiedades
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-15-3-6-18(13-20(15)23-16(2)27)24-21(28)14-25-9-11-26(12-10-25)19-7-4-17(22)5-8-19/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQEFZDQSKOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.